molecular formula C19H19NO3 B14776847 (4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one

(4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one

Cat. No.: B14776847
M. Wt: 309.4 g/mol
InChI Key: DYWWDZQRZYAPHQ-WHCXFUJUSA-N
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Description

(2S,4R)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one is a chiral oxazolidinone derivative This compound is notable for its structural complexity and stereochemistry, which makes it an interesting subject for various chemical and pharmaceutical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one typically involves the formation of the oxazolidinone ring followed by the introduction of the benzoyl, ethyl, and methyl groups. One common method involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring. Subsequent functionalization steps introduce the benzoyl and alkyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated synthesis modules can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the oxazolidinone ring or the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse oxazolidinone derivatives .

Scientific Research Applications

(2S,4R)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4R)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one involves its interaction with molecular targets through its chiral centers and functional groups. These interactions can influence enzyme activity, protein folding, and other biochemical pathways. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity towards various molecular targets .

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-hydroxyproline: Another chiral compound with similar stereochemistry, used in protein stability studies.

    (2S,4R)-4-fluoroproline: Known for its role in enhancing protein stability and folding.

    (2S,4R)-4-(9H-Pyrido[3,4-b]indol-1-yl)-1,2,4-butanetriol:

Uniqueness

(2S,4R)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential in medicinal chemistry make it a valuable compound for further research and development.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

(4R)-3-benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one

InChI

InChI=1S/C19H19NO3/c1-3-19(2)18(22)23-17(15-12-8-5-9-13-15)20(19)16(21)14-10-6-4-7-11-14/h4-13,17H,3H2,1-2H3/t17?,19-/m1/s1

InChI Key

DYWWDZQRZYAPHQ-WHCXFUJUSA-N

Isomeric SMILES

CC[C@@]1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C

Canonical SMILES

CCC1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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